5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine is an organic compound characterized by a pyridine ring substituted with a bromine atom, a cyclopropylmethoxy group, and a methyl group. Its molecular formula is and it has a molecular weight of approximately 286.12 g/mol. The compound's structure includes a bromine atom at the 5-position, a cyclopropylmethoxy group at the 6-position, and a methyl group at the 4-position of the pyridine ring. This unique arrangement of substituents contributes to its distinctive chemical and biological properties.
Due to the lack of specific data, it is advisable to handle this compound with caution, assuming similar properties to other brominated aromatic compounds. This may include:
Scientific databases like PubChem provide information on the compound's structure and basic properties []. However, there is no mention of its use in scientific research.
Further exploration of scientific literature databases might be necessary to identify potential research applications. These databases include ScienceDirect, Scopus, and Web of Science.
Given the presence of a pyridine ring and a bromine atom, 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine could hold potential for various research areas:
Research indicates that 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine may exhibit biological activity as a potential ligand in biochemical assays. Its structural features suggest possible interactions with specific proteins or enzymes, although detailed studies on its biological effects are ongoing. The compound may also serve as an intermediate in pharmaceutical applications, warranting further investigation into its therapeutic potential .
The synthesis of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine typically involves several steps:
Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield while optimizing reaction conditions.
5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine has several applications:
Several compounds share structural similarities with 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| Methyl 5-bromopyridine-3-carboxylate | Simpler derivative without cyclopropylmethoxy | 0.96 |
| 5-Bromo-2-methoxypyridine | Brominated pyridine with a methoxy group | 0.94 |
| 2-Bromo-5-(cyclopropylmethoxy)pyridine | Contains cyclopropylmethoxy but lacks methyl group | 0.92 |
| 5-Bromo-2-ethoxypyridine | Ethoxy instead of cyclopropylmethoxy | 0.82 |
Uniqueness: The presence of the cyclopropylmethoxy group in 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine imparts unique chemical and biological properties compared to its simpler analogs, making it an interesting subject for further research and application development .
The IUPAC name, 5-bromo-2-(cyclopropylmethoxy)-4-methylpyridine, precisely describes its substituent positions. Alternative nomenclature includes 5-bromo-4-methyl-2-(cyclopropylmethoxy)pyridine, emphasizing the methyl group’s location. The cyclopropylmethoxy group (-OCH₂C₃H₅) distinguishes it from simpler alkoxy-substituted pyridines, such as 5-bromo-2-methoxypyridine.
The pyridine ring’s electron-withdrawing bromine atom (position 5) and electron-donating cyclopropylmethoxy group (position 2) create a polarized electronic environment, influencing reactivity in nucleophilic aromatic substitution and metal-catalyzed couplings.
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in organic solvents |
Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling constants. The heterocyclic nature of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine generates distinct resonance fingerprints that enable unambiguous structural determination [1].
Proton Nuclear Magnetic Resonance Analysis
The proton spectrum of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine exhibits characteristic patterns reflecting the electronic environment of each proton. The pyridine ring protons appear in predictable downfield regions consistent with aromatic heterocycles [2] [3]. Based on established pyridine chemical shift data, the aromatic protons typically resonate between 7.0 and 8.7 parts per million [4] [3].
The 4-methyl substituent generates a distinctive singlet in the aliphatic region, typically appearing around 2.3-2.5 parts per million, characteristic of methyl groups attached to aromatic systems [5] [6]. This methyl group experiences minimal coupling due to its isolation from other proton-bearing carbons, resulting in a clean singlet pattern.
The cyclopropylmethoxy group produces a complex multipicity pattern. The methoxy protons appear as a doublet around 4.0-4.2 parts per million, coupled to the cyclopropyl proton through three-bond coupling [7]. The cyclopropyl ring protons exhibit characteristic high-field resonances due to ring strain effects, with the methine proton appearing as a multiplet around 1.0-1.2 parts per million and the methylene protons generating complex patterns between 0.4 and 0.8 parts per million [8] [9].
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 spectroscopy provides complementary structural information through characteristic chemical shift patterns. The pyridine ring carbons display distinct resonances reflecting their electronic environments [10] [11]. The carbon bearing the bromine substituent exhibits characteristic downfield shifts due to the electron-withdrawing effect of the halogen.
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Quaternary aromatic (C-2) | 150-160 | Singlet |
| Tertiary aromatic (C-3) | 120-130 | Doublet |
| Quaternary aromatic (C-4) | 135-145 | Singlet |
| Tertiary aromatic (C-5) | 110-120 | Doublet |
| Quaternary aromatic (C-6) | 145-155 | Singlet |
| Methoxy carbon | 65-75 | Triplet |
| Methyl carbon | 18-25 | Quartet |
| Cyclopropyl carbons | 8-15 | Doublet/Triplet |
The methoxy carbon appears as a characteristic triplet around 70 parts per million due to coupling with the adjacent cyclopropyl proton [12]. The methyl carbon attached to the aromatic ring resonates as a quartet in the aliphatic region, typically around 20-22 parts per million [13] [14].
Coupling Constant Analysis
Spin-spin coupling constants provide valuable structural information. The pyridine ring exhibits characteristic three-bond coupling constants between adjacent protons, typically ranging from 4.5 to 8.0 Hertz [15] [16]. The bromine substitution influences these coupling patterns through electronic effects.
The cyclopropyl group displays distinctive coupling patterns with small three-bond couplings (2-4 Hertz) between the methine and methylene protons, and larger two-bond couplings (6-8 Hertz) between geminal methylene protons [7]. The methoxy group couples to the cyclopropyl proton with a characteristic three-bond coupling constant of approximately 6-7 Hertz.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups. The spectrum of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine exhibits distinct absorption bands corresponding to specific molecular vibrations [17] [18].
Aromatic Carbon-Hydrogen Stretching Vibrations
The pyridine ring generates characteristic aromatic carbon-hydrogen stretching frequencies in the 3000-3100 wavenumber region [19] [20]. These absorptions appear as sharp, medium-intensity bands reflecting the sp² hybridization of the aromatic carbons. The presence of the bromine substituent influences these frequencies through electronic effects, typically causing slight shifts to higher frequencies due to the electron-withdrawing nature of the halogen [21].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H | 3020-3080 | Medium | sp² C-H stretch |
| Aliphatic C-H | 2800-3000 | Strong | sp³ C-H stretch |
| Cyclopropyl C-H | 3040-3080 | Medium | Strained C-H stretch |
| Methoxy C-H | 2830-2860 | Medium | O-CH₃ stretch |
| Pyridine C=C/C=N | 1580-1620 | Strong | Ring vibrations |
Aliphatic Carbon-Hydrogen Vibrations
The methyl group attached to the aromatic ring exhibits characteristic aliphatic carbon-hydrogen stretching frequencies between 2800 and 3000 wavenumbers [8] [22]. These absorptions appear as strong, sharp bands reflecting the sp³ hybridization of the methyl carbon.
The cyclopropyl group displays unique vibrational characteristics due to ring strain. The carbon-hydrogen stretching frequencies occur at slightly higher wavenumbers (3040-3080 cm⁻¹) compared to unstrained aliphatic systems, reflecting the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring [8] [9].
Methoxy Group Characteristics
The methoxy functionality generates diagnostic infrared absorptions. The most characteristic feature is a weak but distinct band in the 2830-2860 wavenumber region, specifically attributable to the methoxy carbon-hydrogen stretching vibration [23]. This absorption occurs at lower frequency than typical aliphatic carbon-hydrogen stretches due to the electron-withdrawing effect of the adjacent oxygen atom.
The carbon-oxygen stretching vibration of the methoxy group appears as a strong absorption around 1200-1300 wavenumbers, overlapping with other carbon-oxygen vibrations but contributing to the overall spectral pattern [24].
Pyridine Ring Vibrations
The pyridine heterocycle exhibits characteristic ring vibrations in the 1400-1650 wavenumber region [19] [20]. These absorptions reflect the aromatic character of the ring system and are sensitive to substitution patterns. The presence of electron-withdrawing substituents like bromine typically shifts these frequencies to higher wavenumbers.
The most diagnostic pyridine absorptions occur around 1580-1620 wavenumbers, corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic ring [20]. These bands appear as strong, sharp absorptions that are characteristic of the pyridine ring system.
X-ray crystallography provides definitive three-dimensional structural information for 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine. While specific crystallographic data for this compound were not extensively documented in the literature, general principles of pyridine derivative crystallography apply [25] [26].
Molecular Geometry
The pyridine ring adopts a planar conformation with bond lengths and angles consistent with aromatic delocalization. The bromine substituent introduces minimal distortion to the ring geometry due to its size and electronic properties [25]. The carbon-bromine bond length typically measures approximately 1.90-1.95 Angstroms, consistent with sp² carbon-bromine bonds in aromatic systems.
The cyclopropylmethoxy substituent introduces conformational flexibility at the carbon-oxygen bond. The methoxy group can adopt various rotational conformations, with the preferred conformation determined by steric and electronic factors [26].
Intermolecular Interactions
Crystal packing is influenced by various intermolecular interactions including halogen bonding, aromatic stacking, and dipole-dipole interactions. The bromine substituent can participate in halogen bonding interactions with electron-rich atoms in adjacent molecules, contributing to crystal stability [25] [26].
The pyridine nitrogen atom serves as a potential hydrogen bond acceptor, forming weak interactions with carbon-hydrogen bonds from neighboring molecules. These interactions contribute to the overall crystal packing arrangement [26].
Crystal System Parameters
Based on analogous brominated pyridine derivatives, the compound likely crystallizes in common space groups such as monoclinic or orthorhombic systems [25]. The molecular dimensions and packing efficiency determine the specific crystal system and unit cell parameters.
| Parameter | Typical Range | Notes |
|---|---|---|
| Space Group | P21/c, P212121 | Common for pyridine derivatives |
| Cell Volume | 800-1200 Ų | Depends on packing efficiency |
| Density | 1.4-1.8 g/cm³ | Influenced by bromine content |
| Z value | 4-8 | Molecules per unit cell |
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak of 5-Bromo-2-cyclopropylmethoxy-4-methyl-pyridine appears at mass-to-charge ratio 286/288, reflecting the bromine isotope pattern [27] [28].
Molecular Ion Characteristics
The molecular ion exhibits the characteristic bromine isotope pattern with peaks at m/z 286 and 288 in approximately 1:1 ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes respectively [29] [30]. This isotope pattern serves as a diagnostic feature for bromine-containing compounds.
The molecular ion stability depends on the electronic structure of the pyridine ring and the nature of the substituents. The electron-withdrawing bromine substituent and the electron-donating methoxy group create a balanced electronic environment that influences molecular ion stability [28] [31].
Fragmentation Pathways
The primary fragmentation pathways involve loss of characteristic neutral fragments. The cyclopropylmethoxy group can undergo cleavage at the carbon-oxygen bond, resulting in loss of the cyclopropylmethyl radical (m/z 55) [32]. This fragmentation generates a stable pyridine-based fragment ion.
| Fragment Ion | m/z | Loss | Relative Intensity |
|---|---|---|---|
| [M]⁺ | 286/288 | - | 20-30% |
| [M-CH₂C₃H₅]⁺ | 231/233 | -55 | 40-60% |
| [M-OCH₂C₃H₅]⁺ | 215/217 | -71 | 30-50% |
| [M-Br]⁺ | 207 | -79/81 | 25-40% |
| [M-CH₃]⁺ | 271/273 | -15 | 15-25% |
The loss of the methyl group (m/z 15) represents another characteristic fragmentation, generating fragment ions at m/z 271/273. This fragmentation reflects the relatively weak benzylic carbon-carbon bond in the methyl-substituted pyridine system [31].
Isotope Pattern Analysis
The bromine isotope pattern serves as a diagnostic tool for structural confirmation. The nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes creates characteristic doublet patterns in the mass spectrum, with mass differences of 2 mass units between isotope peaks [30] [33].
This isotope pattern appears not only in the molecular ion but also in all fragment ions containing bromine, providing additional confirmation of the bromine-containing fragments. The isotope pattern intensity ratios remain consistent throughout the fragmentation process, enabling structural assignment of fragment ions [33].
Collision-Induced Dissociation Studies
Tandem mass spectrometry experiments provide detailed fragmentation pathway information. The molecular ion undergoes systematic fragmentation under collision-induced dissociation conditions, revealing the relative stability of different molecular regions [28] [31].
The pyridine ring system exhibits high stability under mass spectrometric conditions, often appearing as a prominent fragment ion after loss of substituents. This stability reflects the aromatic character of the heterocycle and its resistance to fragmentation [31].
The cyclopropyl group displays characteristic fragmentation behavior, with preferential cleavage at the carbon-carbon bonds adjacent to the three-membered ring. This fragmentation pattern is consistent with the strain energy associated with the cyclopropyl system [29].